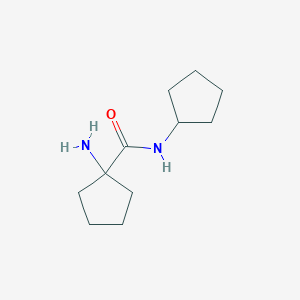

1-amino-N-cyclopentylcyclopentane-1-carboxamide

CAS No.:

Cat. No.: VC15774389

Molecular Formula: C11H20N2O

Molecular Weight: 196.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H20N2O |

|---|---|

| Molecular Weight | 196.29 g/mol |

| IUPAC Name | 1-amino-N-cyclopentylcyclopentane-1-carboxamide |

| Standard InChI | InChI=1S/C11H20N2O/c12-11(7-3-4-8-11)10(14)13-9-5-1-2-6-9/h9H,1-8,12H2,(H,13,14) |

| Standard InChI Key | CUTNUPNBCXWWQW-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(C1)NC(=O)C2(CCCC2)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-amino-N-cyclopentylcyclopentane-1-carboxamide, reflects its bicyclic structure. The cyclopentane ring is functionalized at the 1-position with an amino group () and a carboxamide group (), where the amide nitrogen is bonded to a cyclopentyl substituent. This arrangement introduces steric hindrance and conformational rigidity, which may influence its reactivity and biological interactions.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 196.29 g/mol |

| IUPAC Name | 1-amino-N-cyclopentylcyclopentane-1-carboxamide |

| Canonical SMILES | C1CCC(C1)NC(=O)C2(CCCC2)N |

| InChI Key | CUTNUPNBCXWWQW-UHFFFAOYSA-N |

Spectroscopic Characterization

Infrared (IR) spectroscopy of related carboxamides reveals characteristic absorption bands for the amide carbonyl () and N-H stretches () . Nuclear magnetic resonance (NMR) data for analogous compounds show distinct signals for cyclopentyl protons () and amide protons (). Mass spectrometry typically displays a molecular ion peak at , consistent with its molecular weight.

Synthesis and Optimization

Synthetic Routes

The synthesis of 1-amino-N-cyclopentylcyclopentane-1-carboxamide can be achieved via two primary pathways:

Route 1: Direct Amination-Carboxamidation

-

Cyclopentane Activation: Cyclopentane-1-carboxylic acid is converted to its acid chloride using thionyl chloride ().

-

Amide Coupling: The acid chloride reacts with cyclopentylamine in the presence of a base (e.g., triethylamine) to form the carboxamide.

-

Amino Group Introduction: The ketone intermediate undergoes reductive amination with ammonia and sodium cyanoborohydride () to yield the final product.

Route 2: Cyclization of Prefunctionalized Precursors

A patent-derived method for structurally similar compounds involves refluxing cyclopentane dicarboxylic anhydride with hydrazine hydrate () in methanol, followed by solvent removal and purification . While this method is optimized for dicarboximides, it suggests potential adaptability for monocyclic carboxamides through selective reagent tuning.

Comparative Analysis with Structural Analogs

Table 2: Key Analogous Compounds

-

Dimethylamide Derivative: Increased lipophilicity enhances blood-brain barrier permeability but reduces aqueous solubility.

-

Dicarboximide Analog: Patent applications highlight its utility as a gliclazide precursor, underscoring the pharmacophoric importance of cyclopentane-carboxamide motifs .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s bifunctional architecture positions it as a versatile intermediate for:

-

Peptidomimetics: Scaffold for designing protease-resistant peptide analogs.

-

Small-Molecule Libraries: Diversification via amide alkylation or Suzuki-Miyaura coupling.

Materials Science

-

Polymer Crosslinkers: Carboxamide groups participate in hydrogen-bonded networks, enhancing thermoplastic elasticity.

-

Coordination Chemistry: Potential ligand for transition metals (e.g., Cu) in catalytic systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume